molecular formula C11H25O5P B084393 Diethyl (3,3-diethoxypropyl)phosphonate CAS No. 15110-17-5

Diethyl (3,3-diethoxypropyl)phosphonate

Cat. No. B084393
CAS RN: 15110-17-5
M. Wt: 268.29 g/mol
InChI Key: WKPXMGJOGYEGNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to diethyl (3,3-diethoxypropyl)phosphonate involves various chemical reactions, including condensation, elimination, reduction, and replacement reactions. For example, the preparation and use of diethyl (dichloromethyl)phosphonate in the synthesis of alkynes demonstrate the compound's utility in organic synthesis (Marinetti & Savignac, 2003).

Molecular Structure Analysis

Diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate has been characterized using FTIR, FT-Raman UV–Vis, and DFT calculations to analyze its structural, vibrational, electronic, and thermodynamic properties. The molecule exhibits nearly tetrahedral geometry around the phosphorus atom, highlighting the structural diversity of diethyl phosphonate derivatives (Uppal et al., 2018).

Chemical Reactions and Properties

The chemical behavior of diethyl (3,3-diethoxypropyl)phosphonate and related compounds involves a range of reactions, including intramolecular cyclization and hydrogenation. These reactions are essential for creating biologically active phosphonates and for understanding the reactivity of the phosphonate group (Brel, 2012).

Physical Properties Analysis

The physical properties of diethyl phosphonate derivatives, such as thermal stability, are critical for their application in material science and organic synthesis. Thermogravimetric (TG) analysis of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate revealed its thermal stability, contributing to the understanding of its physical characteristics (Uppal et al., 2018).

Chemical Properties Analysis

The chemical properties of diethyl phosphonate derivatives, such as reactivity, electrophilicity, and potential in corrosion inhibition, are explored through experimental and theoretical studies. These properties are essential for their application in various fields, including corrosion inhibition and the development of new materials (Moumeni et al., 2020).

Scientific Research Applications

  • Synthesis of Alkynes : It is used as an intermediate in the synthesis of alkynes, such as (4-methoxyphenyl)ethyne (Marinetti & Savignac, 2003).

  • Corrosion Inhibition : This compound shows potential as a corrosion inhibitor for mild steel in hydrochloric acid, making it valuable for industrial pickling processes. Its efficiency increases with concentration (Gupta et al., 2017).

  • Chemical Reagent : It is used as a reagent for converting aldehydes and ketones into compounds containing an α,β-unsaturated N-methoxy-N-methylamide group with high E selectivity (Netz & Seidel, 1992).

  • Anticorrosion Properties : The synthesis and structural analysis of diethyl (phenylamino)methyl phosphonate derivatives reveal their effectiveness as corrosion inhibitors, particularly in hydrochloric acid medium (Moumeni et al., 2020).

  • Synthesis of Fluorocarbethoxy-Substituted Phosphonates : This compound is used in the synthesis of fluorocarbethoxy-substituted phosphonates, which are precursors for various chemical transformations (Tsai, 1997).

  • Reaction with Oxosulfonium Ylide : It participates in condensation reactions, particularly in the formation of (E)- and (Z)-(1-substituted 2-styrylcyclopropyl)phosphonates (Minami et al., 1984).

  • Polymer Chemistry : It is used in the synthesis of novel phosphonate-containing polymers, contributing to the development of new materials in polymer chemistry (Dolan et al., 2015).

  • Vibrational, Electronic, and Thermal Analysis : Diethyl (hydroxy(4-methoxyphenyl)methyl) phosphonate is studied for its structural, vibrational, electronic, and thermal properties, contributing to material science research (Uppal et al., 2018).

  • Hydrolysis Studies : The kinetics of acid-catalyzed hydrolysis of diethyl 3,3-diethoxypropylphosphonate have been studied, shedding light on reaction mechanisms (Yanai et al., 1978).

  • Synthesis of Aminomethanephosphonic Acid Esters : It is used in the preparation of diethyl {(3-hydroxypropyl)aminomethyl}phosphonates, important for pharmaceutical and chemical research (Zamorano-Octaviano et al., 2006).

Safety and Hazards

Diethyl (3,3-diethoxypropyl)phosphonate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-diethoxyphosphoryl-1,1-diethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25O5P/c1-5-13-11(14-6-2)9-10-17(12,15-7-3)16-8-4/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPXMGJOGYEGNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCP(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90316965
Record name Diethyl (3,3-diethoxypropyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90316965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (3,3-diethoxypropyl)phosphonate

CAS RN

15110-17-5
Record name 15110-17-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309693
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl (3,3-diethoxypropyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90316965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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